molecular formula C19H16ClN7O3 B10895618 N-(2-chloro-5-nitrophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-chloro-5-nitrophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10895618
M. Wt: 425.8 g/mol
InChI Key: CNNSKGPBBZKWEF-UHFFFAOYSA-N
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Description

N~2~-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorinated nitrophenyl group and a pyrazolyl group

Preparation Methods

The synthesis of N2-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorinated nitrophenyl and pyrazolyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

N~2~-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N~2~-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include those with different substituents on the phenyl or pyrazolyl groups. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties. Some similar compounds include:

  • N~2~-(2-CHLORO-5-NITROPHENYL)-7-(1-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • N~2~-(2-CHLORO-5-NITROPHENYL)-7-(1-ETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Properties

Molecular Formula

C19H16ClN7O3

Molecular Weight

425.8 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H16ClN7O3/c1-3-25-11(2)13(10-22-25)17-6-7-21-18-9-16(24-26(17)18)19(28)23-15-8-12(27(29)30)4-5-14(15)20/h4-10H,3H2,1-2H3,(H,23,28)

InChI Key

CNNSKGPBBZKWEF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])Cl)C

Origin of Product

United States

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